molecular formula C19H28N2O2 B4882554 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine

Cat. No. B4882554
M. Wt: 316.4 g/mol
InChI Key: GNLDVAXWJJLACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine, also known as MDBP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a popular research chemical that is commonly used in scientific research to study the mechanism of action and the physiological effects of psychoactive drugs. The purpose of

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has been shown to bind to the 5-HT2A and 5-HT2B receptors, which are involved in the regulation of mood, cognition, and perception. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has also been shown to inhibit the reuptake of serotonin, which increases the concentration of serotonin in the synaptic cleft and enhances its neurotransmitter activity.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has also been shown to produce subjective effects such as euphoria, increased sociability, and altered perception.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is a useful tool for studying the mechanism of action and the physiological effects of psychoactive drugs. It is relatively easy to synthesize and can be obtained in high yields, making it a cost-effective option for researchers. However, it is important to note that the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine may not be representative of the effects of other psychoactive drugs, and caution should be exercised when interpreting the results of experiments using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine.

Future Directions

There are many potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is the development of new psychoactive drugs based on the structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine. Another area of interest is the investigation of the long-term effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine and its potential therapeutic applications.

Synthesis Methods

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine can be synthesized using a variety of methods, including the reductive amination of 1-(1,3-benzodioxol-5-yl)propan-2-one with 3-methylcyclohexylamine, or the condensation of 1-(1,3-benzodioxol-5-yl)propan-2-one with 4-(3-methylcyclohexyl)piperazine in the presence of a reducing agent. The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is relatively simple, and the compound can be obtained in high yields.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is commonly used in scientific research to study the mechanism of action and the physiological effects of psychoactive drugs. It is often used as a reference compound in studies that aim to identify the structure-activity relationship of piperazine derivatives. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is also used to investigate the pharmacological properties of psychoactive drugs, such as their effects on neurotransmitter systems and their potential therapeutic applications.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15-3-2-4-17(11-15)21-9-7-20(8-10-21)13-16-5-6-18-19(12-16)23-14-22-18/h5-6,12,15,17H,2-4,7-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLDVAXWJJLACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine

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